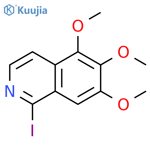

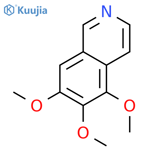

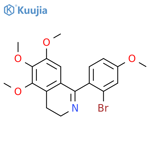

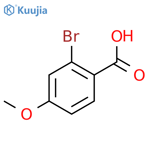

A novel approach to oxoisoaporphine alkaloids via regioselective metalation of alkoxy isoquinolines

,

Beilstein Journal of Organic Chemistry,

2017,

13,

1564-1571

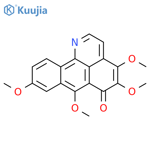

![7H-Dibenzo[de,h]quinolin-7-one,4,5,6,9-tetramethoxy- structure](https://ko.kuujia.com/scimg/cas/88142-60-3x500.png)